An In-depth Technical Guide to 4-[(Cyclopropylamino)sulfonyl]benzoic acid: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 4-[(Cyclopropylamino)sulfonyl]benzoic acid: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 4-[(Cyclopropylamino)sulfonyl]benzoic acid, a sulfonamide derivative with significant potential in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document details the compound's physicochemical properties, provides a robust methodology for its synthesis and characterization, and explores its hypothesized biological activities based on its structural class.
Introduction: The Significance of Sulfonamide Benzoic Acid Scaffolds
The sulfonamide functional group is a cornerstone in modern medicinal chemistry, featured in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1] When incorporated into a benzoic acid scaffold, the resulting molecule possesses a unique combination of a highly polar acidic group and a versatile sulfonamide moiety. This structure is particularly interesting for its potential to interact with biological targets such as membrane transporters and enzymes. 4-[(Cyclopropylamino)sulfonyl]benzoic acid, with its distinct cyclopropyl substituent, presents an intriguing candidate for novel drug discovery efforts.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The following table summarizes the known and predicted properties of 4-[(Cyclopropylamino)sulfonyl]benzoic acid.
| Property | Value | Source |
| CAS Number | 436092-71-6 | [2][3][4][5] |
| Molecular Formula | C₁₀H₁₁NO₄S | [4][5][6] |
| Molecular Weight | 241.26 g/mol | [5] |
| Appearance | Solid (Predicted) | [7] |
| Predicted XlogP | 1.0 | [6] |
| Predicted pKa | 3.54 ± 0.10 | [8] |
| Predicted Melting Point | 211-212 °C | [8] |
| Solubility | Predicted to be soluble in DMSO and methanol. | [1][9] |
Structural Information:
-
IUPAC Name: 4-(cyclopropylsulfamoyl)benzoic acid
-
SMILES: O=C(O)c1ccc(cc1)S(=O)(=O)NC1CC1[6]
-
InChI Key: ZVLAZIIUYHMWIM-UHFFFAOYSA-N[6]
Synthesis and Purification Workflow
The synthesis of 4-[(Cyclopropylamino)sulfonyl]benzoic acid can be efficiently achieved through a two-step process, commencing with the chlorosulfonation of benzoic acid. This approach is modular and allows for the synthesis of a variety of N-substituted sulfonamides.
Caption: Synthetic route to 4-[(Cyclopropylamino)sulfonyl]benzoic acid.
Step 1: Synthesis of 4-(Chlorosulfonyl)benzoic Acid
The initial step involves the electrophilic substitution of benzoic acid with chlorosulfonic acid to yield the key intermediate, 4-(chlorosulfonyl)benzoic acid. Temperature control is crucial during this step to minimize the formation of diaryl sulfone byproducts.[10]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, carefully add chlorosulfonic acid (4 molar equivalents).
-
Cooling: Cool the flask in an ice-water bath to maintain the temperature between 0-5°C.[10]
-
Addition of Benzoic Acid: Slowly and in portions, add benzoic acid (1 molar equivalent) to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 20°C.[10]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture to 80-90°C for 2-4 hours.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Isolation: Collect the resulting white precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any residual acid.
-
Drying: Dry the product under vacuum to yield 4-(chlorosulfonyl)benzoic acid.[11]
Step 2: Synthesis of 4-[(Cyclopropylamino)sulfonyl]benzoic acid
The final product is obtained by the nucleophilic substitution of the sulfonyl chloride with cyclopropylamine. A base is used to neutralize the hydrochloric acid formed during the reaction.[1]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve cyclopropylamine (1.2 molar equivalents) and a suitable base such as sodium carbonate (1.5 molar equivalents) or pyridine in an appropriate solvent like deionized water or a mixture of acetone and water.[1]
-
Addition of Sulfonyl Chloride: Dissolve 4-(chlorosulfonyl)benzoic acid (1 molar equivalent) in a minimal amount of a suitable solvent (e.g., acetone) and add it dropwise to the amine solution at 0°C with continuous stirring.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.[1] Monitor the reaction progress by TLC.
-
Work-up: Upon completion, acidify the reaction mixture with 10% hydrochloric acid to precipitate the product.[1]
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure 4-[(Cyclopropylamino)sulfonyl]benzoic acid.[1]
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using a combination of analytical techniques.
Caption: Analytical workflow for compound characterization.
Expected Spectral Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid ring (typically in the δ 7.5-8.5 ppm region), a signal for the N-H proton of the sulfonamide, and signals for the methine and methylene protons of the cyclopropyl group. The chemical shifts can be predicted using computational methods or by comparison with similar structures.[12][13][14]
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carboxyl carbon, the aromatic carbons, and the carbons of the cyclopropyl ring.[15]
-
FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the asymmetric and symmetric S=O stretches of the sulfonamide (~1350 and 1160 cm⁻¹), and N-H stretching and bending vibrations.[16][17]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (241.26 g/mol ).[6]
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of the final compound. A reversed-phase C18 column with a gradient mobile phase system of acetonitrile and water (with a small percentage of formic or acetic acid) is typically effective for separating sulfonamides.[4][18][19][20]
Hypothesized Biological Activity and Mechanism of Action
Based on its structural similarity to known therapeutic agents, 4-[(Cyclopropylamino)sulfonyl]benzoic acid is hypothesized to exhibit inhibitory activity against two key classes of proteins: Organic Anion Transporters (OATs) and Carbonic Anhydrases (CAs).
Inhibition of Organic Anion Transporters (OATs)
OATs, particularly OAT1 and OAT3, are membrane proteins primarily located in the kidneys and are crucial for the elimination of a wide range of endogenous and exogenous substances, including many drugs.[21] Inhibition of these transporters can lead to significant drug-drug interactions. The presence of both a carboxylic acid and a sulfonamide moiety in the target molecule suggests a high likelihood of interaction with OATs.
Caption: Proposed mechanism of OAT inhibition.
Experimental Protocol for OAT Inhibition Assay:
A common method to assess OAT inhibition involves using cells that overexpress the specific transporter (e.g., HEK293-OAT1 or HEK293-OAT3) and a fluorescent probe substrate.[21][22]
-
Cell Culture: Culture HEK293 cells stably expressing the OAT of interest.
-
Assay Setup: Seed the cells in a 96-well plate. On the day of the assay, wash the cells with a suitable buffer.
-
Inhibitor Incubation: Add varying concentrations of 4-[(Cyclopropylamino)sulfonyl]benzoic acid to the wells and incubate for a short period.
-
Substrate Addition: Add a fluorescent probe substrate for the specific OAT (e.g., 6-carboxyfluorescein for OAT1 and OAT3).[21]
-
Measurement: After a defined incubation time, measure the fluorescence intensity within the cells using a plate reader.
-
Data Analysis: A decrease in fluorescence compared to the control (no inhibitor) indicates inhibition of the transporter. The half-maximal inhibitory concentration (IC₅₀) can be calculated from the dose-response curve.[21]
Inhibition of Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[7][23] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[24] Sulfonamides are a well-established class of CA inhibitors.
Experimental Protocol for Carbonic Anhydrase Inhibition Assay:
A colorimetric assay based on the esterase activity of CA is widely used.[7][24]
-
Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl), a stock solution of the CA enzyme, and a stock solution of the substrate p-nitrophenyl acetate (p-NPA).[24]
-
Assay Setup: In a 96-well plate, add the assay buffer, the CA enzyme solution, and varying concentrations of 4-[(Cyclopropylamino)sulfonyl]benzoic acid. Include a known CA inhibitor (e.g., acetazolamide) as a positive control.[23][24]
-
Pre-incubation: Incubate the plate at room temperature to allow the inhibitor to bind to the enzyme.[24]
-
Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode. The formation of the yellow product, p-nitrophenol, is monitored over time.[7][24]
-
Data Analysis: The rate of the reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined.[23]
Conclusion and Future Directions
4-[(Cyclopropylamino)sulfonyl]benzoic acid is a synthetically accessible compound with promising physicochemical properties for drug development. Its structural features strongly suggest potential inhibitory activity against organic anion transporters and carbonic anhydrases. The detailed synthetic and analytical protocols provided in this guide offer a solid foundation for researchers to produce and characterize this molecule. The outlined in vitro assays provide a clear path for evaluating its biological activity and elucidating its mechanism of action. Further studies, including in vivo pharmacokinetic and pharmacodynamic assessments, are warranted to fully explore the therapeutic potential of this and related compounds.
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PubChem. (n.d.). 4-((Propylamino)sulfonyl)benzoic acid. Retrieved from [Link]
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Siniscalchi, T. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube. Retrieved from [Link]
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